![molecular formula C13H11N3 B167629 2-Phenyl-1H-benzoimidazol-5-ylamine CAS No. 1767-25-5](/img/structure/B167629.png)
2-Phenyl-1H-benzoimidazol-5-ylamine
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Overview
Description
2-Phenyl-1H-benzoimidazol-5-ylamine is a chemical compound with the molecular formula C13H11N3 . It has a molecular weight of 209.25 g/mol . The IUPAC name for this compound is 2-phenyl-3H-benzimidazol-5-amine .
Molecular Structure Analysis
The molecular structure of 2-Phenyl-1H-benzoimidazol-5-ylamine consists of a benzimidazole core with a phenyl group attached . The InChI representation of the molecule isInChI=1S/C13H11N3/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h1-8H,14H2,(H,15,16)
. Physical And Chemical Properties Analysis
The compound has a molecular weight of 209.25 g/mol, an XLogP3 of 2.6, and a topological polar surface area of 54.7 Ų . It has two hydrogen bond donors and two hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound are both 209.095297364 g/mol .Scientific Research Applications
Anticancer Agents
Benzimidazole derivatives, including 2-phenylbenzimidazoles, have been synthesized and studied for their potential as anticancer agents . The presence of a methyl group at the 5(6)-position on the benzimidazole scaffold and electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) significantly increase anticancer activity .
Sirtuin Inhibitors
Some benzimidazole derivatives have been demonstrated as sirtuin inhibitors (SIRT1 and SIRT2) with antitumor activities . Sirtuins are a class of proteins that possess either mono-ADP-ribosyltransferase or deacylase activity, including deacetylase, desuccinylase, demalonylase, demyristoylase and depalmitoylase activity.
Antihypertensive Activity
Certain benzimidazole derivatives were synthesized and screened for antihypertensive activity . Antihypertensive drugs are used to treat hypertension (high blood pressure) and they help lower blood pressure by reducing cardiac output, decreasing peripheral resistance, or increasing blood vessel diameter.
Antimicrobial Agents
Benzimidazole and its derivatives have shown promising results as antimicrobial agents . They can inhibit the growth of or destroy microorganisms, making them useful in the treatment of infectious diseases.
Antifungal Agents
Benzimidazole compounds have been found to have antifungal properties . They can inhibit the growth of fungi, making them useful in the treatment of fungal infections.
Antiviral Agents
Benzimidazole derivatives have also been studied for their antiviral properties . They can inhibit the replication of viruses, making them useful in the treatment of viral infections.
Analgesics
Benzimidazole compounds have been found to have analgesic (pain-relieving) properties . They can be used to relieve pain without causing loss of consciousness.
Synthesis of Other Compounds
Benzimidazole compounds, including (1H-benzo[d]imidazol-2-yl)(phenyl)methanone, can be synthesized through a general, inexpensive, and versatile method involving the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives, which this compound is a part of, have been reported to exhibit diverse pharmacological activities . These activities include antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects . The specific targets for these activities vary widely and are often dependent on the specific structure and functional groups present in the benzimidazole derivative.
Mode of Action
Benzimidazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . For example, some benzimidazole derivatives have been found to inhibit certain enzymes, disrupt cell division, or interfere with DNA synthesis .
Biochemical Pathways
Given the wide range of pharmacological activities exhibited by benzimidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Pharmacokinetics
The molecular weight of the compound is 24571 , which is within the range generally considered favorable for oral bioavailability.
Result of Action
Benzimidazole derivatives have been reported to exhibit a range of biological effects, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
properties
IUPAC Name |
2-phenyl-3H-benzimidazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h1-8H,14H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWWXWMKZVSLFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20324992 |
Source
|
Record name | 2-Phenyl-1H-benzoimidazol-5-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20324992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-1H-benzoimidazol-5-ylamine | |
CAS RN |
1767-25-5 |
Source
|
Record name | 1767-25-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408146 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Phenyl-1H-benzoimidazol-5-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20324992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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